N-(biphenyl-2-yl)-2-chlorobenzamide
Description
N-(biphenyl-2-yl)-2-chlorobenzamide is a benzamide derivative characterized by a biphenyl group attached to the amide nitrogen and a chlorine substituent at the ortho position of the benzoyl moiety.
Properties
IUPAC Name |
2-chloro-N-(2-phenylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO/c20-17-12-6-4-11-16(17)19(22)21-18-13-7-5-10-15(18)14-8-2-1-3-9-14/h1-13H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZKCVOAZRCEHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(biphenyl-2-yl)-2-chlorobenzamide typically involves the coupling of biphenyl derivatives with 2-chlorobenzoyl chloride. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the biphenyl structure. The reaction conditions often include a base such as potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF) under reflux .
Industrial Production Methods
Industrial production of biphenyl derivatives, including this compound, often employs scalable methods such as the Ullmann reaction or the Stille coupling. These methods are favored for their efficiency and ability to produce large quantities of the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-(biphenyl-2-yl)-2-chlorobenzamide undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions due to the presence of the aromatic rings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Nucleophilic Substitution: The 2-chlorobenzamide moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura.
Bases: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are commonly used.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted biphenyl derivatives, while nucleophilic substitution can produce different amide derivatives .
Scientific Research Applications
N-(biphenyl-2-yl)-2-chlorobenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals with potential anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of N-(biphenyl-2-yl)-2-chlorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
The following analysis compares N-(biphenyl-2-yl)-2-chlorobenzamide with structurally related benzamide derivatives, focusing on crystallographic data, physicochemical properties, and substituent effects.
Structural and Crystallographic Comparisons
Table 1: Key Structural Parameters of Selected Benzamides
Key Observations:
- Crystallography: Substitutions in the side chain (e.g., biphenyl vs. phenyl) influence crystal packing. For example, N-(phenyl)-2-chlorobenzamide adopts a tetragonal system, while N-(phenyl)-2-chloro-2-methylacetamide is monoclinic .
- Bond Lengths : The C(S)-C(O) bond length varies slightly (1.50–1.52 Å) among analogs, suggesting that bulky substituents minimally affect this parameter .
- ³⁵Cl NQR Frequencies : Electron-withdrawing groups (e.g., aryl) increase ³⁵Cl NQR frequencies compared to alkyl-substituted analogs. N-(phenyl)-2-chlorobenzamide exhibits a higher frequency (34.2 MHz) than N-(phenyl)-2-chloro-2-methylacetamide (33.8 MHz), indicating enhanced electron withdrawal by the benzoyl group .
Table 2: Physicochemical Properties of Selected Benzamides
Key Observations:
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